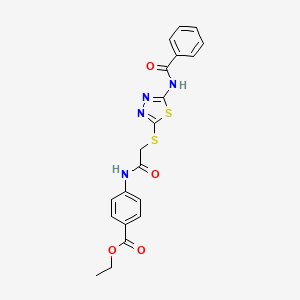
3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride” is a compound that contains a triazole ring, which is a significant heterocycle exhibiting broad biological activities . Triazole compounds are known for their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance in pharmaceutical chemistry . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Molecular Structure Analysis
The molecular formula of “this compound” is C8H9ClN4 . The triazole ring in the compound facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Aplicaciones Científicas De Investigación
Supramolecular and Coordination Chemistry
3-(1H-1,2,3-Triazol-4-yl)aniline and its derivatives, stemming from the broader class of 1,2,3-triazoles, exhibit a unique blend of facile accessibility and diverse supramolecular interactions. These properties have led to significant applications in supramolecular and coordination chemistry. The nitrogen-rich triazole ring facilitates complexation of anions through hydrogen and halogen bonding, allowing for anion recognition, catalysis, and photochemical applications that extend well beyond the realms of click chemistry. This versatility underscores the potential of triazole derivatives in developing new materials and chemical sensors (Schulze & Schubert, 2014).
Antimalarial Activity
Triazolopyrimidine-based inhibitors, incorporating aryl and aralkyl amine groups similar to 3-(1H-1,2,3-triazol-4-yl)aniline, have shown promise as novel antimalarial agents. These compounds target Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), offering a new avenue for drug development against malaria. Systematic optimization efforts have led to derivatives with improved potency and in vivo properties, marking significant steps toward effective malaria therapy (Gujjar et al., 2011).
C–H Amidation and Photoluminescence
The synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives via ruthenium-catalyzed C–H amidation of arenes represents an environmentally friendly approach to N2 gas-producing reactions. This method allows the creation of various functionalities with moderate to excellent yields, demonstrating the chemical versatility of triazole-based compounds in organic synthesis (Wang et al., 2016). Additionally, copper(I) complexes incorporating amido-triazolato ligands exhibit long-lived photoluminescence, with applications ranging from yellow to red-orange emissions in solid-state, frozen glass, and fluid solutions. These properties suggest their potential in optoelectronic applications (Manbeck, Brennessel, & Eisenberg, 2011).
Biomedical Applications
Research into multidentate ligands for coordination with rhenium cores has uncovered functionalized N-((1-(4-R)-1H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-2-ylmethoxy)aniline derivatives. These studies highlight the potential of triazole derivatives in the development of new chelators for biomedical applications, including radiopharmaceuticals (Wang et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Result of Action
The compound has shown moderate inhibitory potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in maintaining pH balance, potentially leading to various molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Given the broad biological activities and significant therapeutic importance of triazole compounds, there is a continuous interest in the scientific community to develop new triazole derivatives with enhanced properties and activities . Future research may focus on the synthesis of novel triazole compounds and the exploration of their potential applications in various fields such as medicinal chemistry, agrochemistry, and material chemistry .
Propiedades
IUPAC Name |
3-(2H-triazol-4-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-7-3-1-2-6(4-7)8-5-10-12-11-8;;/h1-5H,9H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODYOQRLJMHSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
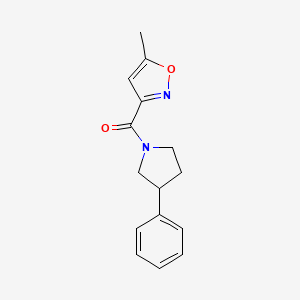

![(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2934848.png)
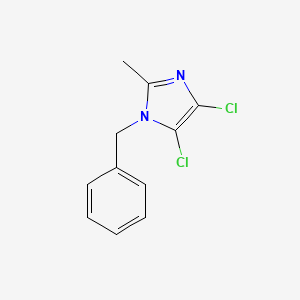
![N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide](/img/structure/B2934850.png)
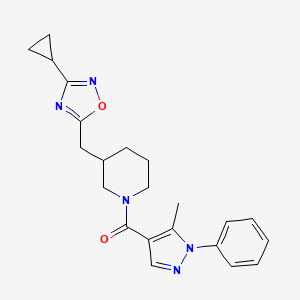

![1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2934853.png)
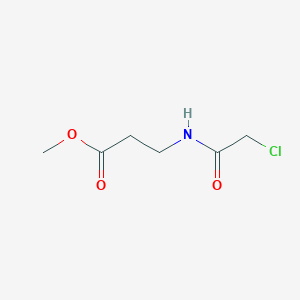


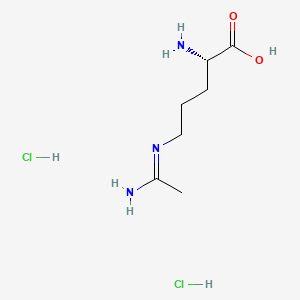
![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)
